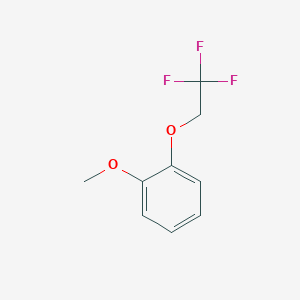
Ethyl 3-hydroxyadamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxyadamantane-1-carboxylate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxyadamantane-1-carboxylate typically involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-hydroxyadamantane-1-carboxylic acid+ethanolacid catalystEthyl 3-hydroxyadamantane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 3-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3-oxo-adamantane-1-carboxylate or 3-carboxyadamantane-1-carboxylate.
Reduction: 3-hydroxyadamantane-1-methanol.
Substitution: 3-chloroadamantane-1-carboxylate or 3-bromo-adamantane-1-carboxylate.
科学的研究の応用
Ethyl 3-hydroxyadamantane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.
作用機序
The mechanism of action of Ethyl 3-hydroxyadamantane-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The unique structure of the adamantane core allows for strong binding interactions and enhances the stability of the compound within biological environments.
類似化合物との比較
Ethyl 3-hydroxyadamantane-1-carboxylate can be compared with other adamantane derivatives, such as:
1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.
1-adamantanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which affects its reactivity and solubility.
Amantadine: A well-known antiviral drug that contains an adamantane core but has different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 3-hydroxyadamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-16-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12/h9-10,15H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWVYPCOMWTLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560289 |
Source


|
| Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122661-59-0 |
Source


|
| Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)

